molecular formula C11H20N2O5 B13867133 Leu-Glu

Leu-Glu

Cat. No.: B13867133
M. Wt: 260.29 g/mol
InChI Key: NFNVDJGXRFEYTK-UHFFFAOYSA-N
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Description

Leucine-glutamate, commonly referred to as Leu-Glu, is a dipeptide composed of the amino acids leucine and glutamate. This compound is known for its various biological activities, including antioxidant properties and its role in protein synthesis. Leucine is a branched-chain amino acid, while glutamate is an acidic amino acid. Together, they form a compound that has significant implications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucine-glutamate can be synthesized through enzymatic hydrolysis, microbial fermentation, and chemical synthesis. Enzymatic hydrolysis involves the use of specific enzymes to break down proteins into peptides, including Leu-Glu. Microbial fermentation utilizes microorganisms to produce peptides, while chemical synthesis involves the stepwise addition of amino acids to form the desired peptide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fermentation processes. These processes are optimized to maximize yield and purity. The use of genetically engineered microorganisms is also an emerging trend in the industrial production of peptides, including this compound .

Chemical Reactions Analysis

Types of Reactions: Leucine-glutamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its properties or to study its behavior under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving Leu-Glu include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the peptide. Substitution reactions can result in the incorporation of different functional groups into the peptide structure .

Scientific Research Applications

Leucine-glutamate has a wide range of applications in scientific research. In chemistry, it is used to study peptide synthesis and the behavior of amino acids in different environments. In biology, Leu-Glu is investigated for its role in protein synthesis and its antioxidant properties. In medicine, it is explored for its potential therapeutic effects, including its ability to modulate cellular processes and protect against oxidative stress. In the food industry, this compound is studied for its potential as a bioactive ingredient with health benefits .

Mechanism of Action

The mechanism of action of leucine-glutamate involves its interaction with various molecular targets and pathways. Leucine is known to activate the mammalian target of rapamycin complex 1 (mTORC1) pathway, which plays a crucial role in protein synthesis and cellular growth. Glutamate, on the other hand, acts as a neurotransmitter and is involved in various metabolic processes. Together, Leu-Glu exerts its effects by modulating these pathways and enhancing cellular functions .

Comparison with Similar Compounds

Leucine-glutamate can be compared with other similar dipeptides, such as glutamate-leucine, glutamate-glutamate, and leucine-leucine. While these compounds share some structural similarities, Leu-Glu is unique in its ability to activate specific pathways, such as the mTORC1 pathway, and its potent antioxidant properties. This uniqueness makes this compound a valuable compound for various research applications .

Conclusion

Leucine-glutamate is a versatile dipeptide with significant implications in scientific research Its unique properties and wide range of applications make it a valuable compound in chemistry, biology, medicine, and industry

Properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-6(2)5-7(12)10(16)13-8(11(17)18)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNVDJGXRFEYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucyl-Glutamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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